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molecular formula C9H15NO2 B592257 Tert-butyl 3-methyleneazetidine-1-carboxylate CAS No. 934664-41-2

Tert-butyl 3-methyleneazetidine-1-carboxylate

Cat. No. B592257
M. Wt: 169.224
InChI Key: MECAHFSQQZQZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889702B2

Procedure details

28.42 mL (254.65 mmol) of trichloroacetyl chloride dissolved in 70 mL of dimethoxyethane are added dropwise, at 0° C., to a mixture containing 7.98 g (47.16 mol) of tert-butyl 3-methyleneazetidine-1-carboxylate (WO 2008/124 085) and 36.48 g (282.94 mmol) of zinc-copper amalgam suspended in 200 mL of ether. The reaction medium is stirred at room temperature for 12 hours. The mixture is then poured portionwise into a sodium carbonate solution at 0° C. The solution obtained is filtered through Celite and rinsed thoroughly with water and ether. The aqueous phase is then separated out and extracted several times with ether. The combined organic phases are dried over sodium sulfate and the filtrate is concentrated under reduced pressure. After evaporating off the solvent, the product obtained, in the form of a brown oil, is used without further purification in the following step.
Quantity
28.42 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7.98 g
Type
reactant
Reaction Step Two
[Compound]
Name
zinc-copper amalgam
Quantity
36.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])(Cl)[C:3](Cl)=[O:4].[CH2:8]=[C:9]1[CH2:12][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:10]1.C(=O)([O-])[O-].[Na+].[Na+]>C(COC)OC.CCOCC>[Cl:1][C:2]1([Cl:7])[C:3](=[O:4])[CH2:8][C:9]21[CH2:10][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:12]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
28.42 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
7.98 g
Type
reactant
Smiles
C=C1CN(C1)C(=O)OC(C)(C)C
Name
zinc-copper amalgam
Quantity
36.48 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise, at 0° C., to a mixture
CUSTOM
Type
CUSTOM
Details
The solution obtained
FILTRATION
Type
FILTRATION
Details
is filtered through Celite
WASH
Type
WASH
Details
rinsed thoroughly with water and ether
CUSTOM
Type
CUSTOM
Details
The aqueous phase is then separated out
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
the product obtained, in the form of a brown oil
CUSTOM
Type
CUSTOM
Details
is used without further purification in the following step

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClC1(C2(CN(C2)C(=O)OC(C)(C)C)CC1=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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